molecular formula C9H10FN B15237511 (1R)-1-(3-Fluorophenyl)prop-2-enylamine

(1R)-1-(3-Fluorophenyl)prop-2-enylamine

Cat. No.: B15237511
M. Wt: 151.18 g/mol
InChI Key: RNDWFWPGHXMWQX-SECBINFHSA-N
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Description

(1R)-1-(3-Fluorophenyl)prop-2-enylamine: is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a prop-2-enylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Fluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and allylamine.

    Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with allylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Saturated amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(3-Fluorophenyl)prop-2-enylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand the interaction of amines with biological targets.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Chlorophenyl)prop-2-enylamine: Similar structure with a chlorine atom instead of fluorine.

    (1R)-1-(3-Bromophenyl)prop-2-enylamine: Similar structure with a bromine atom instead of fluorine.

    (1R)-1-(3-Methylphenyl)prop-2-enylamine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1R)-1-(3-Fluorophenyl)prop-2-enylamine imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1R)-1-(3-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10FN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2/t9-/m1/s1

InChI Key

RNDWFWPGHXMWQX-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

C=CC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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